N-(2-Ethyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide N-(2-Ethyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15057520
InChI: InChI=1S/C23H22N4O4/c1-3-13-26-17-12-8-6-10-15(17)20(28)19(23(26)31)21(29)25-27-18(4-2)24-16-11-7-5-9-14(16)22(27)30/h5-12,28H,3-4,13H2,1-2H3,(H,25,29)
SMILES:
Molecular Formula: C23H22N4O4
Molecular Weight: 418.4 g/mol

N-(2-Ethyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide

CAS No.:

Cat. No.: VC15057520

Molecular Formula: C23H22N4O4

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Ethyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide -

Specification

Molecular Formula C23H22N4O4
Molecular Weight 418.4 g/mol
IUPAC Name N-(2-ethyl-4-oxoquinazolin-3-yl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide
Standard InChI InChI=1S/C23H22N4O4/c1-3-13-26-17-12-8-6-10-15(17)20(28)19(23(26)31)21(29)25-27-18(4-2)24-16-11-7-5-9-14(16)22(27)30/h5-12,28H,3-4,13H2,1-2H3,(H,25,29)
Standard InChI Key BTKCEVBDDPOOKT-UHFFFAOYSA-N
Canonical SMILES CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN3C(=NC4=CC=CC=C4C3=O)CC)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s backbone consists of two nitrogen-containing heterocycles: a 4-hydroxy-2-quinolinone unit and a 2-ethyl-4-oxo-3(4H)-quinazolinyl group. The quinoline moiety is substituted at position 1 with a propyl chain and at position 3 with a carboxamide linkage to the quinazolinone fragment. Key structural features include:

  • Hydroxy group at C4: Enhances hydrogen-bonding potential with biological targets.

  • Ethyl and propyl substituents: Influence lipophilicity and membrane permeability.

  • Carboxamide bridge: Facilitates interactions with enzymatic active sites .

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₂₃H₂₂N₄O₄
Molecular Weight (g/mol)418.4
CAS NumberNot publicly listed

Predicted Physicochemical Properties

While experimental data on solubility and logP are unavailable, the compound’s structure suggests moderate hydrophilicity due to polar groups. Collision cross-section (CCS) predictions for analogous thiourea derivatives (e.g., CID 3059842) range from 193.3 Ų ([M+H]+) to 206.2 Ų ([M+Na]+), indicating stable gas-phase ion mobility .

Synthesis and Derivative Design

Synthetic Pathways

Though no explicit synthesis route is documented for this compound, analogous quinolinone-carboxamides are typically synthesized via:

  • Alkylation of isatoic anhydride: Introduces substituents at the N1 position .

  • C-acylation with malonate derivatives: Forms the quinolinone core .

  • Carboxamide coupling: Utilizes ethylenediamine or similar linkers to connect heterocyclic units .

For example, hybrid compounds merging quinolinones with cinnamic acids employ di-amide linkers, a strategy potentially applicable to this molecule .

Structural Analogues and Bioactivity

Quinazolinone-quinoline hybrids are recognized for multi-target pharmacological profiles. Notable analogues include:

  • Compound 3h/3s: Exhibit lipoxygenase (LOX) inhibition (IC₅₀ = 10 μM) and antioxidant activity .

  • NDGA-inspired derivatives: Bind alternative enzymatic sites, suggesting similar targeting potential for this compound .

Challenges and Future Directions

The absence of empirical data on this specific compound underscores the need for:

  • In vitro bioassays: Evaluate antibacterial potency against Gram-positive/-negative strains.

  • ADMET profiling: Assess metabolic stability and toxicity.

  • Targeted synthesis: Optimize substituents (e.g., replacing ethyl with fluoropropyl) to enhance selectivity.

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